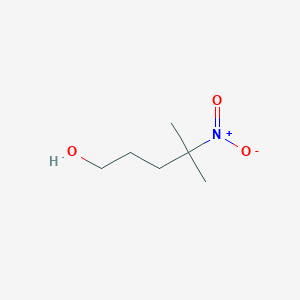

4-methyl-4-nitropentan-1-ol

概要

説明

4-methyl-4-nitropentan-1-ol is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanol, where the fourth carbon atom is substituted with both a methyl group and a nitro group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-nitropentan-1-ol typically involves the nitration of 4-methylpentanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction: 4-methylpentanol is treated with a nitrating mixture (HNO3 and H2SO4) at a temperature range of 0-5°C to avoid over-nitration and decomposition.

Purification: The reaction mixture is then neutralized and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water and dried over anhydrous sodium sulfate.

Isolation: The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated control systems are employed to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-methyl-4-nitropentan-1-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst such as sulfuric acid.

Major Products Formed

Reduction: 4-methyl-4-aminopentanol.

Substitution: 4-methyl-4-chloropentanol.

Esterification: 4-methyl-4-nitropentyl esters.

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals

One of the primary applications of 4-methyl-4-nitropentan-1-ol is in the synthesis of pharmaceuticals. It serves as a key intermediate in the production of various bioactive compounds. For instance, it has been utilized in the synthesis of pregabalin, an anticonvulsant medication used to treat neuropathic pain and epilepsy. The synthesis process often involves the conversion of simpler precursors into more complex structures through reactions such as nitroaldol reactions and enzymatic resolutions .

Case Study: Pregabalin Synthesis

A notable example is documented in patent WO2009087650A2, which details a novel process for synthesizing pregabalin from substituted cyclopropane intermediates, involving this compound as a crucial step in the reaction pathway . The study highlights the efficiency and yield improvements achieved through this method.

Synthetic Organic Chemistry Applications

2. Reactivity in Organic Synthesis

Due to its functional groups, this compound exhibits significant reactivity that can be harnessed in organic synthesis. It can participate in various chemical reactions, including:

- Nitroaldol Reactions : This compound can act as a nucleophile in nitroaldol reactions, leading to the formation of β-nitro alcohols, which are valuable intermediates in organic synthesis .

3. Chiral Synthesis

The compound is also relevant in asymmetric synthesis due to its potential to form chiral centers during reactions. Its derivatives can be used to produce enantiomerically enriched compounds, which are crucial for pharmaceutical applications where chirality plays a vital role in drug efficacy and safety .

作用機序

The mechanism of action of 4-methyl-4-nitropentan-1-ol is primarily influenced by its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.

類似化合物との比較

Similar Compounds

4-Methyl-2-pentanol: Similar in structure but lacks the nitro group.

2-Methyl-4-nitropentanol: Similar but with different positioning of the methyl and nitro groups.

4-Nitropentanol: Lacks the methyl group.

Uniqueness

4-methyl-4-nitropentan-1-ol is unique due to the presence of both a methyl and a nitro group on the same carbon atom

生物活性

4-Methyl-4-nitropentan-1-ol (CAS No. 5215-92-9) is a chemical compound characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a pentane backbone at the 4-position. This unique structure endows it with potential applications in organic synthesis and medicinal chemistry, particularly due to its reactivity influenced by both functional groups.

The molecular formula of this compound is C₆H₁₃N₁O₃. The compound can be synthesized through various methods, including the reaction of nitroalkanes with alcohols or through more complex organic transformations. Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids. Nitro compounds are known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Key Mechanisms:

Case Studies and Research Findings

A review of the literature reveals limited but significant insights into the biological implications of this compound:

- Antimicrobial Activity: Preliminary studies suggest that nitroalcohols like this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, potentially through mechanisms involving membrane disruption or enzyme inhibition.

- Synthesis and Characterization: Research has documented the synthesis of 4-methyl-4-nitropentan-1-al from precursor compounds, indicating its potential as an intermediate in synthesizing bioactive molecules . This suggests that derivatives of this compound could be developed for therapeutic applications.

- Toxicological Assessments: The safety profile of nitroalcohols is a concern due to their potential toxicity. While specific toxicological data on this compound is sparse, related compounds have exhibited hazardous properties, necessitating careful handling and further investigation into their safety.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4-nitropentan-3-ol | C₆H₁₃N₁O₃ | Secondary alcohol; different position of hydroxyl group |

| 3-Methyl-3-nitropentan-2-ol | C₆H₁₃N₁O₃ | Secondary alcohol; different position of nitro group |

| 2-Methylbutan-2-nitroalcohol | C₆H₁₃N₁O₂ | Similar nitro group but lacks hydroxyl functionality |

| 4-Nitrobutan-1-ol | C₄H₉N₁O₂ | Simpler structure; lacks methyl substitution |

The combination of a tertiary alcohol and a nitro group in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity patterns and applications in synthetic organic chemistry.

特性

IUPAC Name |

4-methyl-4-nitropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYMNHYVMTWSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281178 | |

| Record name | Pentanol, 4-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-92-9 | |

| Record name | NSC20668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanol, 4-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。